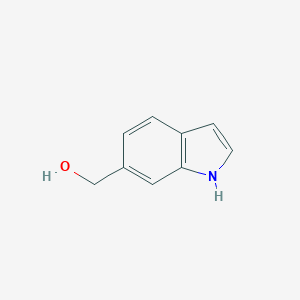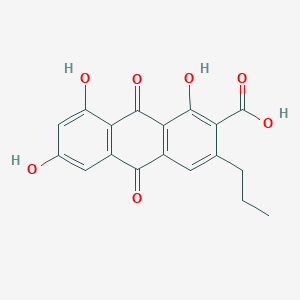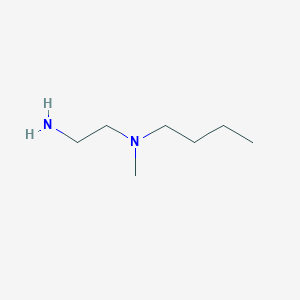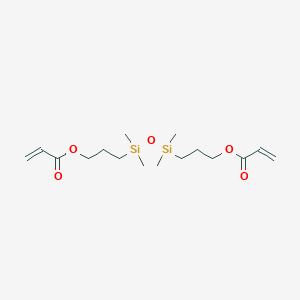![molecular formula C16H19N3 B095046 Benzenamine, 4-[(2,4-dimethylphenyl)azo]-2,5-dimethyl- CAS No. 136-21-0](/img/structure/B95046.png)
Benzenamine, 4-[(2,4-dimethylphenyl)azo]-2,5-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine, 4-[(2,4-dimethylphenyl)azo]-2,5-dimethyl- is a chemical compound that is commonly used in scientific research. This compound is also known as Sudan IV and is a member of the azo dye family. Sudan IV is a red dye that is commonly used in histology and microbiology to stain lipids and triglycerides.
Mecanismo De Acción
Sudan IV works by binding to the lipid droplets in cells and tissues, causing them to become visible under a microscope. The dye is selective for lipids and triglycerides, allowing researchers to identify these structures in cells and tissues.
Efectos Bioquímicos Y Fisiológicos
Sudan IV has no known biochemical or physiological effects in humans or animals. However, it is important to note that Sudan IV is a potentially hazardous chemical and should be handled with care.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Sudan IV in lab experiments is its selectivity for lipids and triglycerides. This allows researchers to specifically identify these structures in cells and tissues. Additionally, Sudan IV is relatively inexpensive and easy to use.
One limitation of using Sudan IV is its potential toxicity. The dye can be harmful if ingested or inhaled, and it may cause skin irritation upon contact. Additionally, Sudan IV is not suitable for use in live cells or tissues, as it requires fixation and staining procedures that can alter the structure of the sample.
Direcciones Futuras
There are several future directions for research involving Sudan IV. One area of interest is the development of new staining methods that are less toxic and more suitable for use in live cells and tissues. Additionally, researchers may investigate the use of Sudan IV in the detection of other types of lipids and triglycerides, as well as its potential use in diagnosing diseases such as cancer. Overall, Sudan IV is a valuable tool for scientific research, and further investigation into its properties and applications is warranted.
Métodos De Síntesis
The synthesis of Sudan IV involves the reaction of 2,4-dimethylphenylamine with diazotized 2,5-dimethylaniline. The resulting compound is a red dye that is soluble in organic solvents such as ethanol and acetone.
Aplicaciones Científicas De Investigación
Sudan IV is commonly used in histology and microbiology to stain lipids and triglycerides. It is also used in food testing to detect the presence of vegetable oil in animal fat. Additionally, Sudan IV has been used in environmental studies to detect the presence of oil in water samples.
Propiedades
Número CAS |
136-21-0 |
|---|---|
Nombre del producto |
Benzenamine, 4-[(2,4-dimethylphenyl)azo]-2,5-dimethyl- |
Fórmula molecular |
C16H19N3 |
Peso molecular |
253.34 g/mol |
Nombre IUPAC |
4-[(2,4-dimethylphenyl)diazenyl]-2,5-dimethylaniline |
InChI |
InChI=1S/C16H19N3/c1-10-5-6-15(12(3)7-10)18-19-16-9-11(2)14(17)8-13(16)4/h5-9H,17H2,1-4H3 |
Clave InChI |
HGBRQTVTZZIIAW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)N=NC2=CC(=C(C=C2C)N)C)C |
SMILES canónico |
CC1=CC(=C(C=C1)N=NC2=CC(=C(C=C2C)N)C)C |
Otros números CAS |
136-21-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



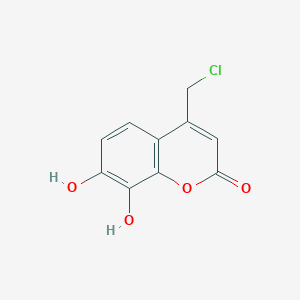
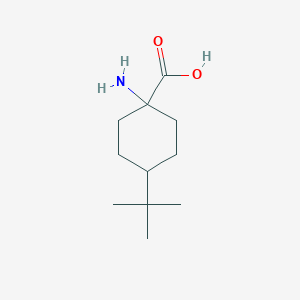
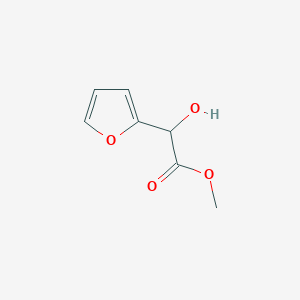
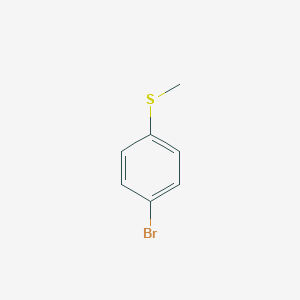
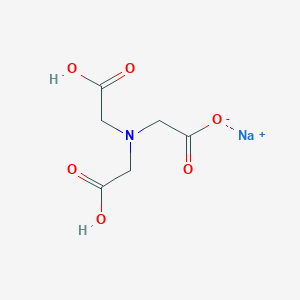

![1-Naphthalenesulfonic acid, 3-hydroxy-4-[(2-hydroxy-1-naphthalenyl)azo]-7-nitro-](/img/structure/B94975.png)
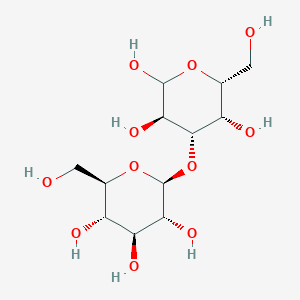
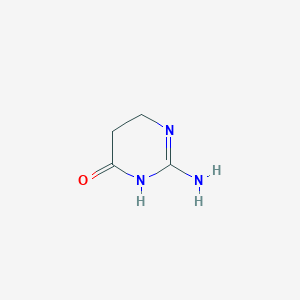
![7,7,9,9-Tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B94984.png)
